molecular formula C9H15NO3S B1592221 Pyridin-1-ium butane-1-sulfonate CAS No. 21876-43-7

Pyridin-1-ium butane-1-sulfonate

Cat. No. B1592221
CAS RN: 21876-43-7
M. Wt: 217.29 g/mol
InChI Key: LXSLZSJZGMWGOL-UHFFFAOYSA-N
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Description

Pyridin-1-ium butane-1-sulfonate, also known as PYRIDINIUM BUTYLSULFONATE, is a chemical compound with the molecular formula C9H15NO3S . It is a versatile chemical compound with a pyridinium cation functional group attached to a propanesulfonate anion . It has various applications, including its use as a dual-functional material for improving the performance and stability of perovskite photodetector devices .


Molecular Structure Analysis

The molecular structure of Pyridin-1-ium butane-1-sulfonate consists of a pyridine group attached to a propane chain, which in turn is attached to a sulfonate group . The interaction between the organic cation and Keggin-type inorganic heteropoly anion in the hybrid material has been confirmed .


Physical And Chemical Properties Analysis

Pyridin-1-ium butane-1-sulfonate has distinctive fluorescent characteristics . It also exhibits excellent thermal (up to ∼300 °C) and electrochemical (3 V at room temperature) stability .

Safety And Hazards

Pyridin-1-ium butane-1-sulfonate has been identified as a potential irritant to the skin. Direct contact with it may cause redness, itching, and inflammation . It is also classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

butane-1-sulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C4H10O3S/c1-2-4-6-5-3-1;1-2-3-4-8(5,6)7/h1-5H;2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSLZSJZGMWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)[O-].C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600010
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-1-ium butane-1-sulfonate

CAS RN

21876-43-7
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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